Cilobamine mesylate
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Overview
Description
Cilobamine mesylate is a chemical compound known for its stimulant and antidepressant effects. It acts as a norepinephrine-dopamine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain by preventing their reabsorption into neurons . This compound is structurally based on dichloroisoprenaline fused onto a bicycloalkane scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cilobamine mesylate involves several steps:
Intramolecular Dieckmann Cyclization: Methyl 4-(2-methoxy-2-oxoethyl)cyclohexanecarboxylate is treated with sodium hydride to form methyl 3-oxobicyclo[2.2.2]octane-2-carboxylate.
Isonitroso Group Introduction: Sodium nitrite is used to introduce an isonitroso group adjacent to the ketone, forming 3-hydroxyiminobicyclo[2.2.2]octan-2-one.
Aryl Grignard Reagent Addition: The aryl Grignard reagent is added, followed by reduction of the oxime.
Reductive Amination: The primary amino group undergoes reductive amination with acetone to complete the synthesis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale implementation of the above synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation Products: Various oxidized amine derivatives.
Reduction Products: Different amine derivatives.
Substitution Products: Substituted aromatic compounds with different functional groups replacing the chloro groups.
Scientific Research Applications
Cilobamine mesylate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of norepinephrine-dopamine reuptake inhibitors.
Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug testing.
Mechanism of Action
Cilobamine mesylate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft . This action enhances neurotransmission and contributes to its stimulant and antidepressant effects. The molecular targets include norepinephrine and dopamine transporters, which are blocked by the compound, preventing the reabsorption of these neurotransmitters .
Comparison with Similar Compounds
Fencamfamine: Another norepinephrine-dopamine reuptake inhibitor with stimulant effects.
Manifaxine: A compound with similar antidepressant properties.
Comparison: Cilobamine mesylate is unique due to its specific structural features, such as the dichloroisoprenaline fused onto a bicycloalkane scaffold . This structure contributes to its distinct pharmacological profile, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
69429-85-2 |
---|---|
Molecular Formula |
C18H27Cl2NO4S |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(2R,3R)-2-(3,4-dichlorophenyl)-3-(propan-2-ylamino)bicyclo[2.2.2]octan-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C17H23Cl2NO.CH4O3S/c1-10(2)20-16-11-3-5-12(6-4-11)17(16,21)13-7-8-14(18)15(19)9-13;1-5(2,3)4/h7-12,16,20-21H,3-6H2,1-2H3;1H3,(H,2,3,4)/t11?,12?,16-,17-;/m1./s1 |
InChI Key |
VALAKNBZUXDQCX-YTOIOIGGSA-N |
Isomeric SMILES |
CC(C)N[C@@H]1C2CCC([C@]1(C3=CC(=C(C=C3)Cl)Cl)O)CC2.CS(=O)(=O)O |
SMILES |
CC(C)NC1C2CCC(C1(C3=CC(=C(C=C3)Cl)Cl)O)CC2.CS(=O)(=O)O |
Canonical SMILES |
CC(C)NC1C2CCC(C1(C3=CC(=C(C=C3)Cl)Cl)O)CC2.CS(=O)(=O)O |
Synonyms |
2-(3,4-dichlorophenyl)-3-((1-methylethyl)amino)bicyclo(2.2.2)octan-2-ol monomethanesulfonate cilobamine cilobamine mesylate clobamine mesylate MDL 81,182 MDL 81182 MDL-81,182 methanesulfonate salt, (cis)-isome |
Origin of Product |
United States |
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